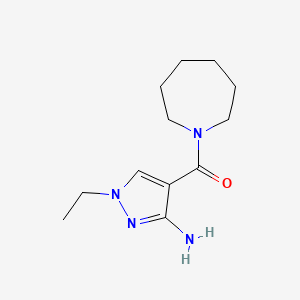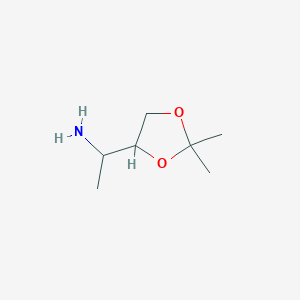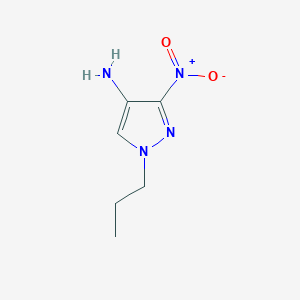
1-(Dimethylamino)-4-(2,6-dimethylphenoxy)pent-1-en-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Diméthylamino)-4-(2,6-diméthylphénoxy)pent-1-én-3-one est un composé organique qui appartient à la classe des énones. Il est caractérisé par la présence d'un groupe diméthylamino, d'un groupe diméthylphénoxy et d'une structure pentenone.
Voies de synthèse et conditions réactionnelles:
-
Voie 1:
Matériaux de départ: 2,6-diméthylphénol, 1-bromo-4-pentén-3-one, diméthylamine.
Conditions réactionnelles: La synthèse commence par la réaction du 2,6-diméthylphénol avec le 1-bromo-4-pentén-3-one en présence d'une base comme le carbonate de potassium pour former le 4-(2,6-diméthylphénoxy)pent-1-én-3-one. Cet intermédiaire est ensuite mis à réagir avec de la diméthylamine sous reflux pour donner le 1-(diméthylamino)-4-(2,6-diméthylphénoxy)pent-1-én-3-one.
-
Voie 2:
Matériaux de départ: 2,6-diméthylphénol, 4-pentén-3-one, diméthylamine et un catalyseur approprié.
Conditions réactionnelles: La réaction implique la condensation du 2,6-diméthylphénol avec le 4-pentén-3-one en présence d'un catalyseur tel que l'acide p-toluènesulfonique pour former l'intermédiaire 4-(2,6-diméthylphénoxy)pent-1-én-3-one. Cet intermédiaire est ensuite traité avec de la diméthylamine sous chauffage doux pour obtenir le produit final.
Méthodes de production industrielle: La production industrielle du 1-(diméthylamino)-4-(2,6-diméthylphénoxy)pent-1-én-3-one implique généralement une synthèse à grande échelle utilisant les voies mentionnées ci-dessus. Le processus est optimisé pour un rendement et une pureté élevés, avec un contrôle minutieux des conditions réactionnelles et des étapes de purification telles que la distillation et la recristallisation.
Types de réactions:
Oxydation: Le composé peut subir des réactions d'oxydation, en particulier au niveau de la partie énone, conduisant à la formation d'époxydes ou d'autres dérivés oxydés.
Réduction: La réduction du groupe énone peut donner les dérivés alcool ou alcane correspondants.
Réactifs et conditions courantes:
Oxydation: Réactifs tels que l'acide m-chloroperbenzoïque (m-CPBA) ou le peroxyde d'hydrogène en présence d'un catalyseur.
Réduction: Réactifs tels que le borohydrure de sodium (NaBH4) ou l'hydrure de lithium et d'aluminium (LiAlH4).
Substitution: Réactifs tels que les halogénoalcanes ou les chlorures d'acyle dans des conditions basiques ou acides.
Principaux produits:
Oxydation: Époxydes, dérivés hydroxylés.
Réduction: Alcools, alcanes.
Substitution: Divers dérivés substitués en fonction des réactifs utilisés.
Applications de la recherche scientifique
Le 1-(diméthylamino)-4-(2,6-diméthylphénoxy)pent-1-én-3-one a plusieurs applications dans la recherche scientifique:
Chimie: Utilisé comme bloc de construction en synthèse organique pour la préparation de molécules plus complexes.
Biologie: Investigé pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine: Exploré comme un composé de tête pour le développement de nouveaux médicaments.
Industrie: Utilisé dans la synthèse de produits chimiques et de matériaux spécialisés possédant des propriétés spécifiques.
Mécanisme d'action
Le mécanisme d'action du 1-(diméthylamino)-4-(2,6-diméthylphénoxy)pent-1-én-3-one implique son interaction avec des cibles moléculaires telles que les enzymes ou les récepteurs. La partie énone du composé peut participer à des réactions d'addition de Michael, tandis que le groupe diméthylamino peut former des liaisons hydrogène ou des interactions ioniques avec les cibles biologiques. Ces interactions peuvent moduler l'activité des enzymes ou des récepteurs, conduisant à divers effets biologiques.
Composés similaires:
- 1-(Diméthylamino)-4-(2,4-diméthylphénoxy)pent-1-én-3-one
- 1-(Diméthylamino)-4-(2,5-diméthylphénoxy)pent-1-én-3-one
- 1-(Diméthylamino)-4-(2,3-diméthylphénoxy)pent-1-én-3-one
Comparaison: Le 1-(diméthylamino)-4-(2,6-diméthylphénoxy)pent-1-én-3-one est unique en raison du positionnement spécifique des groupes méthyle sur le cycle phénoxy. Ce positionnement peut influencer la réactivité, la stabilité et l'interaction du composé avec les cibles biologiques. Comparé à ses analogues, il peut présenter des activités biologiques et des propriétés physico-chimiques différentes, ce qui en fait un composé précieux pour diverses applications.
Applications De Recherche Scientifique
1-(Dimethylamino)-4-(2,6-dimethylphenoxy)pent-1-en-3-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(dimethylamino)-4-(2,6-dimethylphenoxy)pent-1-en-3-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s enone moiety can participate in Michael addition reactions, while the dimethylamino group can form hydrogen bonds or ionic interactions with biological targets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
- 1-(Dimethylamino)-4-(2,4-dimethylphenoxy)pent-1-en-3-one
- 1-(Dimethylamino)-4-(2,5-dimethylphenoxy)pent-1-en-3-one
- 1-(Dimethylamino)-4-(2,3-dimethylphenoxy)pent-1-en-3-one
Comparison: 1-(Dimethylamino)-4-(2,6-dimethylphenoxy)pent-1-en-3-one is unique due to the specific positioning of the dimethyl groups on the phenoxy ring. This positioning can influence the compound’s reactivity, stability, and interaction with biological targets. Compared to its analogs, it may exhibit different biological activities and physicochemical properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C15H21NO2 |
|---|---|
Poids moléculaire |
247.33 g/mol |
Nom IUPAC |
1-(dimethylamino)-4-(2,6-dimethylphenoxy)pent-1-en-3-one |
InChI |
InChI=1S/C15H21NO2/c1-11-7-6-8-12(2)15(11)18-13(3)14(17)9-10-16(4)5/h6-10,13H,1-5H3 |
Clé InChI |
NCTUISPZBHYEMV-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)C)OC(C)C(=O)C=CN(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[(1-ethyl-5-methyl-1H-pyrazol-4-yl)amino]methyl}benzene-1,3-diol](/img/structure/B11732950.png)
![2-[(1S,2S)-2-aminocyclopentyl]acetic acid hydrochloride](/img/structure/B11732951.png)
![methyl 4-({[(1-methyl-1H-pyrazol-3-yl)methyl]amino}methyl)benzoate](/img/structure/B11732952.png)
![{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}(2-methylpropyl)amine](/img/structure/B11732957.png)

![2-[3-Bromo-5-(trifluoromethyl)phenyl]ethan-1-amine](/img/structure/B11732973.png)
![2-[(Phenylmethylidene)amino]thiophene-3-carbonitrile](/img/structure/B11732974.png)




![N-{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}-1-ethyl-1H-pyrazol-4-amine](/img/structure/B11732996.png)
![1,1,1-Trifluoro-4-[(2-phenylethyl)amino]but-3-en-2-one](/img/structure/B11733001.png)
![{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(thiophen-2-yl)methyl]amine](/img/structure/B11733016.png)
